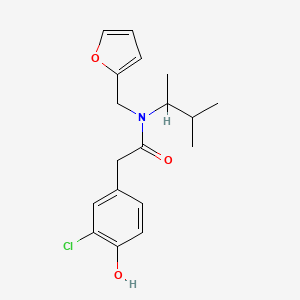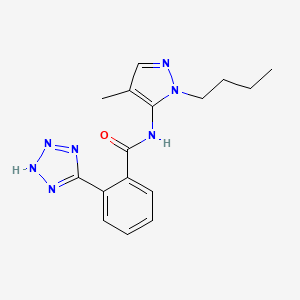![molecular formula C23H27N3O B5904878 N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B5904878.png)
N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine, also known as EPCA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPCA is a cyclopropanamine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine involves its binding to specific receptors on the surface of cancer cells. N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine binds to the sigma-2 receptor, which is overexpressed in various cancer cell lines. This binding leads to the activation of various signaling pathways that ultimately result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been shown to have various biochemical and physiological effects, particularly in cancer cells. It inhibits the activity of various enzymes involved in cell proliferation and angiogenesis, leading to the inhibition of cancer cell growth and invasion. Additionally, N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been shown to induce the expression of genes involved in apoptosis, leading to the death of cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine in lab experiments is its high selectivity for cancer cells. This allows for the specific targeting of cancer cells without affecting normal cells. Additionally, N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has low toxicity and is well-tolerated in animal models. However, one of the limitations of using N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine in lab experiments is its relatively low solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine. One area of research is the development of more efficient synthesis methods for N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine that can increase its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine and its potential use in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the development of N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine-based imaging techniques for cancer diagnosis and monitoring could be an exciting area of research. Finally, the combination of N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine with other anti-cancer agents could potentially enhance its efficacy and reduce the risk of drug resistance.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has shown promising results in the treatment of cancer and has the potential to be developed as a diagnostic tool for cancer. Further research is needed to fully elucidate the potential of N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine in the treatment of cancer and other diseases.
合成法
N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been synthesized using various methods, including a one-pot three-component reaction, a palladium-catalyzed cross-coupling reaction, and a Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine involves a one-pot three-component reaction between 4-ethoxybenzaldehyde, 2-(1H-pyrazol-1-ylmethyl)benzylamine, and cyclopropanecarboxylic acid. This method yields N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine with high purity and good yield.
科学的研究の応用
N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. Additionally, N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been studied for its potential use as a diagnostic tool for cancer, as it selectively binds to cancer cells and can be detected using imaging techniques.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-2-27-23-12-8-19(9-13-23)16-25(22-10-11-22)17-20-6-3-4-7-21(20)18-26-15-5-14-24-26/h3-9,12-15,22H,2,10-11,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMFYMUANZRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CC2=CC=CC=C2CN3C=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-{1-[(1-methylcyclohexyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904814.png)
![N-[1-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5904816.png)
![(2S)-2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]-3-phenylpropanamide](/img/structure/B5904821.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B5904827.png)
![(1R,9aR)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904832.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B5904836.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5904858.png)

![5-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5904867.png)
![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)
